4-[4-(4-fluorobenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Description
4-[4-(4-Fluorobenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a piperazine ring substituted with a 4-fluorobenzyl group and a phenyl moiety at position 1. This structure is associated with diverse biological activities, particularly in targeting enzymes and receptors such as G-protein coupled receptors (GPR35/GPR55) and viral polymerases . Its molecular formula is C₃₀H₂₉FN₆O₂S, with a molecular weight of 556.66 g/mol .
Properties
IUPAC Name |
4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6/c23-18-8-6-17(7-9-18)15-27-10-12-28(13-11-27)21-20-14-26-29(22(20)25-16-24-21)19-4-2-1-3-5-19/h1-9,14,16H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYOJWJRRIRMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(4-fluorobenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Chemical Reactions Analysis
4-[4-(4-fluorobenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
- Antidepressant Effects
- Antimicrobial Activity
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the cytotoxic effects of pyrazolo[3,4-d]pyrimidine derivatives against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting promising therapeutic potential .
Case Study 2: Antidepressant Properties
In a behavioral study involving animal models, compounds structurally related to 4-[4-(4-fluorobenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine showed significant reductions in depressive-like behaviors when administered over a period of time. These findings support further exploration into its use as an antidepressant .
Case Study 3: Antimicrobial Testing
A recent investigation into the antimicrobial properties of pyrazolo[3,4-d]pyrimidines revealed that certain derivatives exhibited effective inhibition against Gram-positive bacteria. This opens avenues for developing new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorobenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Modifications to the piperazine ring significantly influence biological activity and physicochemical properties. Key analogs include:
Table 1: Piperazine Substituent Variations
Key Observations :
Modifications to the Pyrazolo[3,4-d]pyrimidine Core
Replacement of the pyrazolo[3,4-d]pyrimidine core with other heterocycles alters electronic properties and bioactivity:
Table 2: Core Modifications
Key Observations :
- Thieno vs. Pyrazolo Cores: Thieno[3,2-d]pyrimidine hybrids (e.g., ) retain bioactivity but may exhibit different binding modes due to altered electron distribution.
Table 3: Reported Bioactivities of Analogs
Key Observations :
- Cytotoxicity: Methanone-modified derivatives (e.g., ) show potent activity against cancer cell lines, suggesting that functional group additions (e.g., carbonyl groups) enhance cytotoxicity.
- Antiviral Potential: The target compound’s structural similarity to DTriP-22 (a 3Dpol inhibitor) implies possible utility in treating Enterovirus A71 infections .
Biological Activity
The compound 4-[4-(4-fluorobenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is part of a novel class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanism of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have demonstrated potent inhibitory effects against various cancer-related targets, including EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). In vitro assays revealed IC50 values ranging from 0.3 to 24 µM for these targets .
A notable case study involved the compound 5i , which effectively inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell cycle progression . The binding interactions were elucidated through molecular docking studies, indicating favorable interactions with key amino acids in the target proteins.
Tyrosinase Inhibition
Another significant biological activity of the compound is its role as a competitive inhibitor of tyrosinase, an enzyme critical for melanin production. Studies showed that derivatives of 4-(4-fluorobenzyl)piperazine displayed promising antimelanogenic effects in B16F10 melanoma cells. The compound exhibited low cytotoxicity while effectively inhibiting tyrosinase activity with IC50 values in the micromolar range .
The mechanism by which 4-[4-(4-fluorobenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exerts its biological effects is primarily through the inhibition of specific enzyme targets. For example:
- EGFR Inhibition : The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling pathways associated with cell proliferation and survival.
- Tyrosinase Inhibition : It occupies the active site of tyrosinase, blocking substrate access and thus reducing melanin synthesis.
Data Summary
| Biological Activity | Target | IC50 Range (µM) | Reference |
|---|---|---|---|
| Anticancer | EGFR/VEGFR | 0.3 - 24 | |
| Tyrosinase Inhibition | Tyrosinase | Low micromolar |
Case Studies
Several case studies highlight the efficacy of this compound:
- Anticancer Efficacy : In vitro studies on MCF-7 cells showed that the compound significantly inhibited cell growth and induced apoptosis through specific signaling pathways.
- Melanin Production : Studies on B16F10 melanoma cells demonstrated that the compound reduced melanin production without cytotoxic effects, indicating its potential use in skin-whitening formulations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 4-[4-(4-fluorobenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions impact yield?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, the pyrazolo[3,4-d]pyrimidine core is functionalized via reactions with piperazine derivatives under anhydrous conditions (e.g., acetonitrile or dichloromethane). The 4-fluorobenzyl group is introduced using alkylation or coupling reagents. Key variables include temperature (60–100°C), solvent polarity, and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Purification often requires recrystallization or column chromatography .
- Yield Optimization : Higher yields (>70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of core to substituent) and using inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- 1H/13C NMR : Essential for confirming substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl groups, piperazine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 458.2) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, including piperazine ring puckering and dihedral angles between aromatic systems .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance kinase inhibitory activity?
- Methodology :
- Substituent Variation : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., -CF3) or bulky substituents to assess steric/electronic effects on ATP-binding pocket interactions .
- Biological Assays : Test derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric assays. Correlate IC50 values with substituent properties .
- Data Analysis : Use multivariate regression to identify key descriptors (e.g., logP, polar surface area) linked to potency .
Q. What computational strategies predict the compound’s binding modes with kinase targets?
- Molecular Docking : Employ software like AutoDock Vina to model interactions (e.g., hydrogen bonds with hinge regions, hydrophobic contacts with gatekeeper residues). Validate with MD simulations to assess stability .
- Free Energy Calculations : Use MM/GBSA to estimate binding affinities and compare with experimental data .
Q. How can contradictory results in biological assays (e.g., varying IC50 across studies) be resolved?
- Troubleshooting :
- Assay Conditions : Standardize buffer pH, ATP concentration, and incubation time. For example, ATP levels >1 mM may reduce inhibition due to competition .
- Compound Integrity : Verify purity via HPLC and stability under assay conditions (e.g., DMSO stock oxidation) .
- Meta-Analysis : Compare datasets across studies using normalized activity metrics (e.g., pIC50) to identify outliers .
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
